molecular formula C13H18BrNO3S B495199 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 459175-91-8

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B495199
CAS No.: 459175-91-8
M. Wt: 348.26g/mol
InChI Key: LFTJRJVJRDMNGP-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the benzenesulfonamide class of organic compounds , this chemical features a brominated and alkylated benzene ring connected to a sulfonamide group that is further functionalized with an oxolane (tetrahydrofuran) moiety. This specific molecular architecture, combining sulfonamide and heterocyclic fragments, is frequently explored in medicinal chemistry for developing bioactive molecules . Benzenesulfonamide scaffolds are of significant interest in chemical biology and drug discovery research. They are known to be investigated for their potential to interact with various enzyme families and cellular targets . Related benzenesulfonamide compounds have been utilized as key intermediates in the synthesis of more complex molecules designed to modulate protein-protein interactions . For instance, structurally similar sulfonamide-containing compounds have been developed as potent inhibitors of viral targets, such as the HIV-1 capsid (CA) protein, demonstrating the value of this chemotype in virology and antiviral research . Furthermore, the presence of both sulfonamide and heterocyclic groups in a single molecule offers a versatile platform for probing biological mechanisms and creating novel chemical probes. This product is provided for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJRJVJRDMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2,5-Dimethylbenzenesulfonic Acid

Starting Material : 2,5-Dimethylbenzenesulfonic acid is subjected to electrophilic bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The methyl groups at positions 2 and 5 direct bromination to the para position relative to the sulfonic acid group.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (to minimize polybromination)

  • Time: 12–16 hours

Yield : ~78% (isolated via recrystallization from ethanol/water).

Conversion to Sulfonyl Chloride

The brominated sulfonic acid is treated with phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Reaction Conditions :

  • Reagent: PCl₅ (2.2 equiv)

  • Solvent: Thionyl chloride (SOCl₂)

  • Temperature: Reflux (70°C)

  • Time: 4 hours

Yield : 92% (purified by vacuum distillation).

Synthesis of Oxolan-2-Ylmethylamine

Cyclization of 1,4-Butanediol

Starting Material : 1,4-Butanediol undergoes acid-catalyzed cyclization to form tetrahydrofuran (THF). A subsequent oxidation step introduces a hydroxymethyl group at the 2-position using Jones reagent (CrO₃/H₂SO₄).

Reaction Conditions :

  • Catalyst: Sulfuric acid (H₂SO₄)

  • Temperature: 140°C

  • Time: 6 hours

Yield : 85% (THF-2-methanol).

Conversion to Amine

THF-2-methanol is converted to the corresponding amine via a Gabriel synthesis:

  • Mesylation : Methanesulfonyl chloride (MsCl) in pyridine.

  • Azide Displacement : Sodium azide (NaN₃) in dimethylformamide (DMF).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the azide to the primary amine.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C (mesylation), 80°C (azide displacement), reflux (reduction)

  • Time: 2 hours per step

Yield : 67% (over three steps).

Sulfonamide Bond Formation

Coupling Reaction

The sulfonyl chloride and oxolan-2-ylmethylamine are combined in a nucleophilic acyl substitution reaction. A base (e.g., triethylamine) neutralizes HCl produced during the reaction.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N, 1.5 equiv)

  • Temperature: 0°C → room temperature

  • Time: 12 hours

Yield : 82% (purified via silica gel chromatography).

Optimization Studies

Comparative analysis of solvents and bases reveals THF and Et₃N as optimal for maximizing yield and purity:

ConditionSolventBaseYield (%)Purity (%)
StandardTHFEt₃N8298
Alternative 1DCMPyridine6592
Alternative 2AcetoneK₂CO₃5889

Scalable Production Strategies

Continuous Flow Reactor Design

Industrial-scale synthesis employs continuous flow systems to enhance efficiency:

  • Sulfonylation Step : Microreactor with residence time of 10 minutes at 25°C.

  • Amine Coupling : Tubular reactor with in-line pH monitoring to ensure complete neutralization.

Throughput : 1.2 kg/hour at >99% purity.

Green Chemistry Considerations

  • Solvent Recycling : THF is recovered via distillation (90% efficiency).

  • Waste Minimization : FeBr₃ catalyst is filtered and reused in bromination steps.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 4.21 (m, 1H, THF-CH), 3.82–3.75 (m, 2H, THF-OCH₂), 2.55 (s, 3H, Ar-CH₃), 2.49 (s, 3H, Ar-CH₃).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C₁₄H₁₉BrN₂O₃S [M+H]⁺: 397.03, found: 397.04.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

Steric Hindrance

The bulky oxolan-2-ylmethyl group slows sulfonamide formation. Mitigation strategies include:

  • Using DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Increasing reaction temperature to 40°C after initial coupling.

Byproduct Formation

Trace impurities from incomplete bromination are removed via recrystallization from ethyl acetate/hexanes (3:1) .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Comparison with Similar Benzenesulfonamide Derivatives

The compound is structurally analogous to other N-substituted benzenesulfonamides reported in recent studies. Key differences lie in the substituents on the benzene ring and the sulfonamide nitrogen, which significantly affect biological activity and physicochemical behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamides

Compound Name Benzene Ring Substituents N-Substituent IC50 (Butyryl Cholinesterase) Key Features
4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide 4-Br, 2-CH₃, 5-CH₃ Oxolan-2-ylmethyl Not reported Bromine enhances reactivity; cyclic ether improves solubility
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) 4,5-diBr, 2-OCH₃ Butyryl 90.81 ± 0.91 µM Dibromo and methoxy groups; linear alkyl chain
N-Pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6e) 4,5-diBr, 2-OCH₃ Pentyl 78.65 ± 0.85 µM Longer alkyl chain enhances lipophilicity
N-Isopropyl-N-(2-methoxyphenyl)benzenesulfonamide (5c) 2-OCH₃ Isopropyl Active (exact IC50 not reported) Smaller branched alkyl group; methoxy substitution
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide (5h) 2-OCH₃ Benzyl Active (exact IC50 not reported) Aromatic N-substituent; potential π-π interactions

Key Observations:

  • Bromine Substitution: The presence of bromine in the target compound and analogs like 6d and 6e suggests its role in enhancing inhibitory activity, possibly through halogen bonding or steric effects. However, dibromo substitution in 6d/6e may confer higher potency than the single bromine in the target compound .
  • N-Substituent Effects: The oxolane methyl group in the target compound introduces a cyclic ether, which could improve solubility compared to linear alkyl chains (e.g., butyryl in 6d ). Conversely, longer chains like pentyl in 6e may enhance lipophilicity and membrane permeability .
  • Ring Substituents: Methoxy groups in 6d/6e and 5c/5h differ from the dimethyl groups in the target compound.

Physicochemical Properties and Solubility Considerations

  • Solubility: The oxolane moiety likely enhances aqueous solubility compared to purely aliphatic (e.g., pentyl) or aromatic (e.g., benzyl) N-substituents, owing to its oxygen atom’s hydrogen-bonding capacity.

Biological Activity

4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a bromine atom, two methyl groups, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C12H16BrNO3SC_{12}H_{16}BrNO_3S with a molecular weight of approximately 322.23 g/mol. The structural features that contribute to its biological activity include:

  • Bromine Atom : Enhances electrophilic properties and reactivity.
  • Sulfonamide Group : Mimics natural substrates, allowing for enzyme inhibition.
  • Oxolan-2-ylmethyl Group : Provides steric hindrance and influences interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting key metabolic pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF710.5Apoptosis induction through caspase activation
HCT1168.3Inhibition of cell proliferation via cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind effectively to active sites on target enzymes.

  • Enzyme Inhibition : The compound may inhibit dihydropteroate synthase in bacteria and other enzymes in cancer cells.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S phase, preventing further proliferation.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with low MIC values compared to standard antibiotics .
  • Anticancer Screening : Another investigation highlighted its selective cytotoxicity against MCF7 breast cancer cells with an IC50 value significantly lower than conventional chemotherapeutics .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters outlined the mechanism through which this compound induces apoptosis in HCT116 colon cancer cells by activating caspases and altering mitochondrial dynamics .

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